molecular formula C17H15N5O4 B11180888 2-(morpholin-4-yl)-6-(3-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one

2-(morpholin-4-yl)-6-(3-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B11180888
M. Wt: 353.33 g/mol
InChI Key: KRPOGUUMEJFVGS-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-6-(3-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a nitrophenyl group, and a pyrido[4,3-d]pyrimidin-5(6H)-one core

Preparation Methods

The synthesis of 2-(morpholin-4-yl)-6-(3-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidin-5(6H)-one core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the nitrophenyl group: This can be achieved through nitration reactions using reagents such as nitric acid or nitrating mixtures.

    Attachment of the morpholine ring: This step often involves nucleophilic substitution reactions where the morpholine ring is introduced to the core structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

2-(morpholin-4-yl)-6-(3-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(morpholin-4-yl)-6-(3-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-6-(3-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating various cellular processes. This inhibition can affect signaling pathways involved in cell growth, differentiation, and apoptosis, making it a valuable tool in the study of disease mechanisms and the development of therapeutic agents .

Comparison with Similar Compounds

Similar compounds to 2-(morpholin-4-yl)-6-(3-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one include other pyrido[4,3-d]pyrimidine derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C17H15N5O4

Molecular Weight

353.33 g/mol

IUPAC Name

2-morpholin-4-yl-6-(3-nitrophenyl)pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C17H15N5O4/c23-16-14-11-18-17(20-6-8-26-9-7-20)19-15(14)4-5-21(16)12-2-1-3-13(10-12)22(24)25/h1-5,10-11H,6-9H2

InChI Key

KRPOGUUMEJFVGS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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